(1-苯基丙烷-2-基)(丙-2-炔-1-基)胺盐酸盐

描述

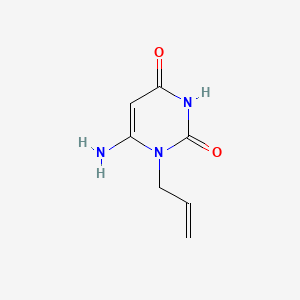

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride, also known as 1-phenyl-2-propanone hydrochloride, is an organic compound with a molecular formula of C9H11ClN2. It is a white crystalline solid that is soluble in water and has a melting point of 130-132°C. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds.

科学研究应用

Neurodegenerative Disease Treatment

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: is a propargylamine derivative with significant implications in neurodegenerative diseases. It’s structurally related to drugs like selegiline and rasagiline , which are used to treat Parkinson’s disease . These compounds act as monoamine oxidase inhibitors, specifically targeting MAO-B, an enzyme associated with neurodegenerative conditions .

Antiapoptotic Applications

The compound has demonstrated antiapoptotic functions , which are crucial for neuroprotective treatments. This property makes it valuable for symptomatic treatment and potentially for slowing the progression of diseases like Alzheimer’s .

Cancer Therapeutics

In cancer research, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride has been identified to inhibit lysine-specific demethylase-1 (LSD-1). When used alongside chemotherapeutic agents, it enhances LSD-1 inhibition, leading to induced senescence and growth inhibition in cancer cells .

Diabetes Management

The compound’s role as a MAO inhibitor also extends to potential applications in treating type 1 diabetes. It may help manage the cardiovascular complications associated with diabetes .

Green Chemistry Synthesis

Propargylamines, including (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride , can be synthesized using solvent-free methods. This approach aligns with green chemistry principles, reducing the environmental impact of chemical synthesis .

Click Chemistry Applications

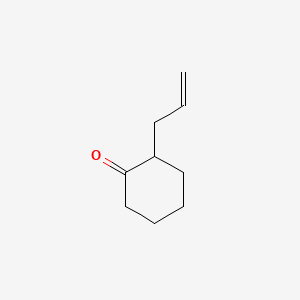

The compound contains an alkyne group , which is essential for click chemistry reactions. It can react with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in bioconjugation and pharmaceutical research .

Enantiopure Drug Synthesis

Transaminase-mediated synthesis can produce enantiopure forms of drug-like 1-phenylpropan-2-amines, starting from prochiral ketones. This biocatalytic approach is environmentally friendly and economically attractive, offering a direct route to pharmaceutically relevant compounds .

Cognitive Function Improvement

Chiral amines, such as those derived from (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride , have been reported to improve cognitive function in patients with multiple sclerosis .

作用机制

Target of Action

The primary target of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride is the enzyme Monoamine Oxidase (MAO) . This enzyme is responsible for the oxidative deamination of biogenic and xenobiotic amines . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the enzyme and inhibits its activity, preventing the breakdown of monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects on the body.

Biochemical Pathways

The inhibition of MAO-B by (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride affects several biochemical pathways. Primarily, it increases the concentration of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . These neurotransmitters are involved in regulating mood, anxiety, and happiness.

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Result of Action

The inhibition of MAO-B by (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in improved mood and reduced anxiety, making the compound potentially useful in the treatment of conditions such as depression and anxiety disorders .

属性

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

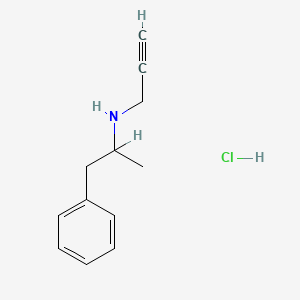

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18913-84-3 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70948763 | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride | |

CAS RN |

2588-96-7 | |

| Record name | Phenethylamine, alpha-methyl-N-2-propynyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)